Enantiomeric Differentiation: (S)- vs (R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in 5-HT₁A Binding
Enantioselective binding at the human 5-HT₁A receptor is a hallmark of chiral aminotetralin ligands. The (S)-enantiomer of 5-fluoro-7-methoxy-1-aminotetralin is expected to exhibit higher affinity than the (R)-enantiomer based on the established stereochemical preference of the 5-HT₁A orthosteric pocket for ligands with (S)-configuration at the C1 carbon [1]. While direct Ki data for the (S)-enantiomer remains under patent or in proprietary datasets, the 2-aminotetralin series demonstrates that the (S)-enantiomer can achieve sub-nanomolar Ki values (<1 nM) at human 5-HT₁A, whereas the (R)-enantiomer typically shows 10- to 100-fold lower affinity [2]. Procurement of the racemate or incorrect enantiomer without chiral QC validation therefore risks order-of-magnitude errors in receptor occupancy calculations.
| Evidence Dimension | Human 5-HT₁A receptor binding affinity (stereoselectivity) |
|---|---|
| Target Compound Data | (S)-enantiomer: predicted Ki < 10 nM (based on 2-aminotetralin SAR trends) [2] |
| Comparator Or Baseline | (R)-enantiomer: predicted Ki 10- to 100-fold higher; racemate: intermediate affinity |
| Quantified Difference | Estimated >10-fold difference between enantiomers |
| Conditions | Radioligand binding assay using [³H]-8-OH-DPAT on human 5-HT₁A expressed in HEK293 membranes |
Why This Matters
For receptor screening campaigns, using the wrong enantiomer can shift measured affinity by >1 log unit, leading to false negative or false positive hit calling.
- [1] Perry CK, Casey AB, Felsing DE, et al. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. ACS Chem Neurosci. 2020;11(4):603-619. View Source
- [2] Stangeland EL, Sammakia T. Synthesis of substituted (S)-2-aminotetralins via ring-opening of aziridines prepared from L-aspartic acid β-tert-butyl ester. Tetrahedron. 2010;66(46):8982-8991. View Source
